molecular formula C10H9ClO B6323134 4-(4-chloro-phenyl)-but-3-yn-2-ol CAS No. 153395-93-8

4-(4-chloro-phenyl)-but-3-yn-2-ol

Cat. No.: B6323134
CAS No.: 153395-93-8
M. Wt: 180.63 g/mol
InChI Key: GPOOETBYGFKGSO-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenyl)-but-3-yn-2-ol is an organic compound characterized by the presence of a chloro-substituted phenyl ring attached to a butynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chloro-phenyl)-but-3-yn-2-ol typically involves the reaction of 4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chloro-phenyl)-but-3-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Chloro-phenyl)-but-3-yn-2-ol has been extensively studied for its applications in:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-chloro-phenyl)-but-3-yn-2-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

  • 4-Chlorophenylacetylene
  • 4-Chlorophenyl isothiocyanate
  • 4-Chlorothiophenol

Comparison: 4-(4-Chloro-phenyl)-but-3-yn-2-ol is unique due to its butynol chain, which imparts distinct chemical reactivity and biological activity compared to other chloro-substituted phenyl compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)but-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOOETBYGFKGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro iodobenzene (10 g, 42 mmol), 3-butyn-2-ol (6.6 mL, 84 mmol, 2 eq.), and iPr2NH (14.8 mL, 105 mmol, 2.5 eq.) in 200 mL dichloromethane was added CuI (1.6 g, 8.4 mmol, 0.2 eq.) followed by Pd(PPh3)2Cl2 (1.5 g, 2.1 mmol, 5 mol %). The mixture was stirred for 1.5 hr at room temperature, concentrated and diluted with ether. The insoluble components of the mixture were filtered off and the filtrate washed with 1N HCl and brine, dried over MgSO4, filtered, concentrated and chromatographed with 20% ethyl acetate-hexane to provide 7.6 g of 4-(4-chloro-phenyl)-but-3-yn-2-ol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The product prepared in step (c) above (0.05 mol) and p-toluenesulphonic acid (1 g) dissolved in ethanol (50 ml) is refluxed for 3 hours. After cooling, 2 to 3 g potassium carbonate is added and the mixture is filtered. The ethanol is removed in vacuo and the residue is taken up in ether/water (40 ml/10 ml). The ether layer is washed, dried and the ether is removed in vacuo. The residue is distilled to afford the title compound in almost quantitative yield.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 (± 0.5) g
Type
reactant
Reaction Step Two

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